1-methyl-2-(morpholin-4-ylmethyl)-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine
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Overview
Description
1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core substituted with morpholine and pyridine moieties, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine moieties can be replaced with other functional groups.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may enhance its biological activity.
Scientific Research Applications
1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other benzodiazole derivatives, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound also contains a morpholine moiety but differs in its core structure.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have different biological activities and applications.
Imidazole derivatives: These compounds are known for their broad range of biological activities and are used in various therapeutic applications.
The uniqueness of 1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-N-[(PYRIDIN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H23N5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-methyl-2-(morpholin-4-ylmethyl)-N-(pyridin-2-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C19H23N5O/c1-23-18-6-5-15(21-13-16-4-2-3-7-20-16)12-17(18)22-19(23)14-24-8-10-25-11-9-24/h2-7,12,21H,8-11,13-14H2,1H3 |
InChI Key |
FCCNYCDAMXSKGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NCC3=CC=CC=N3)N=C1CN4CCOCC4 |
Origin of Product |
United States |
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